4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is an organic compound with potential applications in chemistry, biology, and medicine. It is characterized by a complex structure that includes a chlorinated benzene ring, a quinazolinone moiety, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of 4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically begins with the formation of the quinazolinone core, which is achieved via cyclization of anthranilic acid derivatives with appropriate reagents. The chlorinated benzene sulfonamide group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods may involve multi-step synthesis pathways that ensure the efficient and high-yield formation of the compound. Advanced purification techniques such as recrystallization or chromatography are often employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents for these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and nucleophilic agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction might produce amine-substituted compounds.
Scientific Research Applications
4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is explored for its potential in various scientific fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and interaction with cellular pathways.
Medicine: : Studied for its potential therapeutic effects, possibly acting as an anticancer agent due to its ability to interfere with specific molecular targets.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exerts its effects involves the interaction with molecular targets such as enzymes or receptors. The quinazolinone moiety may play a crucial role in binding to these targets, disrupting normal cellular functions and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds:
4-chloro-N-(2-methylphenyl)benzenesulfonamide: : Lacks the quinazolinone moiety, which may result in different biological activities.
N-(4-(2-methylquinazolin-4-yl)phenyl)-4-chlorobenzenesulfonamide: : Similar structure but variations in the positioning of functional groups can lead to different chemical properties.
Uniqueness: 4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is unique due to the presence of both a quinazolinone moiety and a chlorinated benzene sulfonamide group, which confer distinctive chemical and biological properties.
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Properties
IUPAC Name |
4-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-14-23-20-5-3-2-4-19(20)21(26)25(14)17-10-8-16(9-11-17)24-29(27,28)18-12-6-15(22)7-13-18/h2-13,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREADVVABOFKLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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